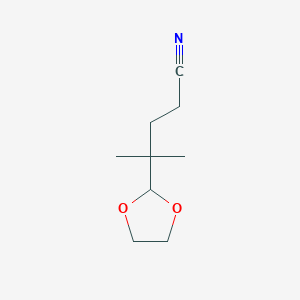
1-Adamantyl(4-nitrobenzyl)amine
Vue d'ensemble
Description
1-Adamantyl(4-nitrobenzyl)amine is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 1-(4-Nitrobenzyl)-1-adamantylhydrazine (XXIII) was synthesized by dissolving (4-Nitrobenzyl)adamantyl-1-amine hydrochloride in glacial acetic acid, treating it with HCl (10 mL, 10%), stirring, cooling, and treating with sodium nitrite solution in H2O in an amount exceeding by 1.5-times that calculated .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantane core, which is a tricyclic cage compound of C10H16 formula . The unique geometry of the adamantane skeleton enhances the permeability and adsorption of this type of compounds with respect to cell membranes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the synthesis of new pyrazole; 1,2,4-triazole; β- and γ-glycols; amidrazones; and amine derivatives of adamantane were achieved by reaction of 1,3-diketones containing adamantane (I) and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) .Applications De Recherche Scientifique
Ultrasonic Activation in Synthesis
1-Adamantyl(4-nitrobenzyl)amine has been utilized in the synthesis of various biologically active substances. An example is the synthesis of ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate. Ultrasonic activation in this synthesis reduces the reaction temperature and time, improving the efficiency of the process (Moiseev, Ovchinnikov, & Shadrikova, 2011).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives are synthesized and used in host–guest systems with β-cyclodextrin. These compounds exhibit unique geometries and interactions in these systems, relevant for drug modification (Vícha et al., 2011).
Benzimidazole Derivatives Synthesis
This compound is used in synthesizing 2-(1-adamantyl)-1H-benzimidazole and its derivatives. These substances have potential applications in creating novel Schiff bases and amides (Zurabishvili et al., 2015).
Electrospray Ionisation Mass Spectrometry
In mass spectrometry, specifically electrospray ionisation, derivatives of this compound are useful in studying complex host-guest interactions. These studies provide insights into the molecular behavior of these compounds (Vícha et al., 2011).
NMR Spectroscopy Applications
NMR spectroscopy utilizes this compound derivatives to study the structure and dynamics of molecules. This is particularly useful in understanding the molecular configurations in host-guest chemistry (Vícha et al., 2011).
Photolabile Protecting Groups
This compound derivatives are valuable in synthesizing photolabile protecting groups. These groups are significant in photochemical studies, where controlled release of compounds upon light exposure is required (Salerno & Cleaves, 2004).
Anionic Polymerization
This compound plays a role in the anionic polymerization of styrene derivatives. This application is essential in materials science, particularly in synthesizing high-temperature polymers with specific properties (Kobayashi, Kataoka, & Ishizone, 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15,18H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKNPFIGODKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386065 | |
| Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206053-11-4 | |
| Record name | N-[(4-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)


